molecular formula C19H18BrNO4 B2619675 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde CAS No. 571156-14-4

2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde

Cat. No.: B2619675
CAS No.: 571156-14-4
M. Wt: 404.26
InChI Key: QXEJMLWGQPFCJQ-UHFFFAOYSA-N
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Description

2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is a complex organic compound that features a brominated benzaldehyde core with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde typically involves multiple steps. One common approach starts with the bromination of 4-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the formation of the oxopropoxy linkage through a reaction with an appropriate propoxy derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(indol-1-yl)maleimides: Known for their protein kinase inhibitory activity.

    Indole-3-carbaldehyde: Shares the indole moiety and is used in various synthetic applications.

    3,3-Dibromo-1,3-dihydroindol-2-ones: Used as precursors for indole-2,3-diones.

Uniqueness

2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the brominated benzaldehyde and the indole moiety allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

2-bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-24-17-11-15(20)14(12-22)10-18(17)25-9-7-19(23)21-8-6-13-4-2-3-5-16(13)21/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEJMLWGQPFCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)OCCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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